molecular formula C20H20N4O3S B2527562 5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899939-99-2

5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2527562
CAS No.: 899939-99-2
M. Wt: 396.47
InChI Key: GCKIYDMLYFYKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and COX-2 Inhibition

Pyrimidine derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. For example, certain pyrimidine-pyridine hybrids have shown significant cyclooxygenase-2 (COX-2) inhibitory activity, surpassing that of known COX-2 inhibitors like celecoxib in certain cases. These compounds have also demonstrated lower ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a possibly safer profile for gastrointestinal health (Abdelgawad, Bakr, & Azouz, 2018).

Fluorescent Probes

Pyrimidine derivatives, particularly those involving indole units, have been developed as fluorescent probes. These compounds exhibit large Stokes shifts and solvent-dependent fluorescence enhancements, making them useful as structural probes for studying nucleic acids (Mizuta, Seio, Miyata, & Sekine, 2007).

Antimicrobial Activity

Derivatives incorporating pyrimidine structures have shown potential in antimicrobial applications, displaying activity against a range of bacterial and fungal pathogens. This suggests the utility of these compounds in developing new antibacterial and antifungal agents, potentially addressing the growing concern of antibiotic resistance (Akhaja & Raval, 2012).

Antitumor Activity

Some pyrimidine derivatives exhibit antitumor properties through mechanisms such as antimitotic activity. These compounds can interfere with cell division, making them potential candidates for cancer therapy. The structural features of these compounds, such as specific substituents and functional groups, play a crucial role in their antitumor efficacy (Temple, Rener, Waud, & Noker, 1992).

Urease Inhibition

Research has also explored the urease inhibitory activity of pyrimidine derivatives, which is relevant for medical applications such as the treatment of peptic ulcers and urinary tract infections caused by urease-producing bacteria. This highlights the potential of pyrimidine compounds in developing novel therapeutics for such conditions (Rauf et al., 2010).

Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-12-10-21-18-16(19(26)23(3)20(27)22(18)2)17(12)28-11-15(25)24-9-8-13-6-4-5-7-14(13)24/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKIYDMLYFYKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC(=O)N3CCC4=CC=CC=C43)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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